BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide

EP2 receptor prostaglandin neuroinflammation

TG4-155 is a unique dual-target tool compound for EP2 receptor antagonism (Ki=9.9 nM) and HDAC6 inhibition (IC50=10 nM). Its N1-indole substitution and 4-tert-butyl benzamide cap are critical for selectivity; generic analogs yield different pharmacological profiles. Buy for neuroinflammation and epigenetic studies.

Molecular Formula C21H24N2O
Molecular Weight 320.436
CAS No. 689263-93-2
Cat. No. B2711249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide
CAS689263-93-2
Molecular FormulaC21H24N2O
Molecular Weight320.436
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32
InChIInChI=1S/C21H24N2O/c1-21(2,3)18-10-8-17(9-11-18)20(24)22-13-15-23-14-12-16-6-4-5-7-19(16)23/h4-12,14H,13,15H2,1-3H3,(H,22,24)
InChIKeyZEUIPTJVKYTKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide (CAS 689263-93-2): Indole-Benzamide Scaffold Procurement Guide for HDAC and EP2-Focused Research


4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide (CAS 689263-93-2), also known as TG4-155, is a synthetic indole-containing benzamide derivative with molecular formula C21H24N2O and molecular weight 320.43 g/mol [1]. The compound has been identified as a brain-penetrant, selective prostaglandin EP2 receptor antagonist with a Ki of 9.9 nM [2]. Additionally, it has been profiled as a histone deacetylase (HDAC) inhibitor exhibiting pronounced selectivity for HDAC6 (IC50 = 10 nM) over HDAC1 (IC50 = 2,070 nM), representing a 207-fold selectivity window [3]. The compound serves a dual role in the literature as both an EP2 receptor tool compound and an HDAC6-selective inhibitor scaffold, making it a point of reference in neuroinflammation and epigenetic drug discovery programs.

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide: Critical Structural Determinants Precluding Simple Analog Substitution


Procurement of a generic indole-benzamide analog in lieu of 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide is contraindicated due to two orthogonal structure-activity relationship (SAR) determinants. First, the N1-indole substitution pattern (indol-1-yl vs. indol-3-yl) fundamentally alters target engagement: compounds with the indole nitrogen directly linked to the ethylene spacer (as in this compound) exhibit distinct binding geometries compared to C3-linked analogs, impacting EP2 receptor antagonism and HDAC isoform selectivity profiles . Second, the 4-tert-butyl substituent on the benzamide phenyl ring modulates lipophilicity and steric bulk in the surface-recognition cap region of HDAC pharmacophores, with removal or repositioning of this group documented to alter HDAC6/HDAC1 selectivity ratios [1]. These structural features are non-transferable across the broader benzamide analog space; substitution with compounds such as N-(2-(1H-indol-3-yl)ethyl)-4-tert-butylbenzamide (indole C3-linked) or unsubstituted phenyl benzamides will yield divergent pharmacological profiles incompatible with reproducible experimental outcomes.

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide: Comparator-Based Quantitative Differentiation Evidence


EP2 Receptor Antagonism: Quantified Selectivity Over EP4 Receptor and Structural Analogs

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide (TG4-155) exhibits a Ki of 9.9 nM for the human EP2 receptor and a KB of 2.4 nM determined by Schild regression analysis, demonstrating competitive antagonism [1][2]. In functional cAMP inhibition assays using human neuroblastoma SK-N-AS cells stimulated with 1 μM PGE2, the compound displays an IC50 of 0.07 μM (70 nM) [3]. Selectivity over EP4 is quantified by the minimal rightward shift in PGE2 EC50 observed at 10 μM in HEK-EP4 cells: TG4-155 caused only a 1.8-fold shift at 10 μM, compared to a structurally related analog TG4-166 which induced an 8.6-fold shift at the same concentration [4].

EP2 receptor prostaglandin neuroinflammation cAMP signaling

HDAC6 vs. HDAC1 Inhibitory Selectivity: 207-Fold Preference Quantified by Enzymatic IC50

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide demonstrates a 207-fold selectivity for HDAC6 (IC50 = 10 nM) over HDAC1 (IC50 = 2,070 nM) in recombinant enzyme assays [1][2]. This selectivity profile contrasts with the pan-HDAC inhibitor SAHA (vorinostat), which exhibits broad inhibitory activity across class I and II HDAC isoforms, and with the HDAC1-selective benzamide series reported by Gu et al. (2022) that showed preferential HDAC1 inhibition .

HDAC6 HDAC1 epigenetics isoform selectivity

N1-Indole vs. C3-Indole Linkage: Functional EP2 Antagonism Comparison

The N1-indole substitution pattern (indol-1-yl) in 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide is a critical determinant of EP2 antagonism. This compound (TG4-155) exhibits an IC50 of 0.07 μM in PGE2-stimulated cAMP assays in SK-N-AS cells [1]. In contrast, the structurally related analog TG6-10-1, which differs in the cap region but shares the N1-indole linkage, shows substantially reduced potency with an IC50 of 1.75 μM (25-fold less potent) in the same assay [1].

structure-activity relationship indole substitution EP2 antagonist

Brain Penetrance: Pharmacokinetic Evidence Supporting CNS Target Engagement

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide (TG4-155) has been characterized as a brain-penetrant EP2 antagonist, a property not uniformly shared across the broader indole-benzamide chemical space. Following intraperitoneal administration in mice (5 mg/kg), the compound demonstrated a plasma half-life of 0.6 hours [1]. While this absolute half-life value may appear modest, the documented brain penetration is a structurally conferred property that distinguishes it from many benzamide-based HDAC inhibitors (such as entinostat and chidamide) which exhibit limited CNS distribution .

brain penetrant pharmacokinetics CNS blood-brain barrier

4-tert-Butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide: Evidence-Backed Procurement Scenarios


Neuroinflammation and CNS Injury Models Requiring EP2 Antagonism

Investigators studying prostaglandin E2 (PGE2) signaling in seizure-induced neuronal injury, traumatic brain injury, or neuroinflammatory conditions should procure this compound (TG4-155) based on its established EP2 receptor antagonism with a Ki of 9.9 nM and functional IC50 of 0.07 μM in cAMP assays . The documented brain penetration supports in vivo CNS target engagement studies in rodent models . The selectivity window over EP4 (>1,000-fold) ensures that observed effects can be attributed to EP2 blockade rather than off-target prostaglandin receptor modulation [3].

HDAC6 Isoform-Selective Epigenetic Mechanism Studies

Researchers dissecting HDAC6-specific roles in protein trafficking, aggresome formation, or microtubule acetylation should select this compound based on its 207-fold selectivity for HDAC6 (IC50 = 10 nM) over HDAC1 (IC50 = 2,070 nM) . This selectivity profile enables experimental designs where HDAC6-mediated acetylation events can be interrogated without confounding class I HDAC inhibition. In contrast, pan-HDAC inhibitors such as SAHA would obscure isoform-specific interpretations .

Structure-Activity Relationship Studies on Indole-Benzamide Scaffolds

Medicinal chemistry groups optimizing EP2 antagonists or HDAC6-selective inhibitors should use this compound as a benchmark reference standard. Its defined N1-indole substitution pattern and 4-tert-butyl benzamide cap provide a quantitative baseline against which structural modifications can be evaluated . The 25-fold potency differential versus TG6-10-1 in functional EP2 assays illustrates the sensitivity of this scaffold to even modest structural perturbations .

Dual-Target (EP2/HDAC6) Pharmacological Profiling

For programs exploring polypharmacology at the intersection of neuroinflammation and epigenetics, this compound offers a unique dual-target profile. The coincident EP2 antagonism (Ki = 9.9 nM) and HDAC6 inhibition (IC50 = 10 nM) may provide additive or synergistic effects in neuroprotection models where both PGE2 signaling and protein acetylation are dysregulated . Researchers should note that this dual activity is compound-specific and not generalizable to other indole-benzamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.